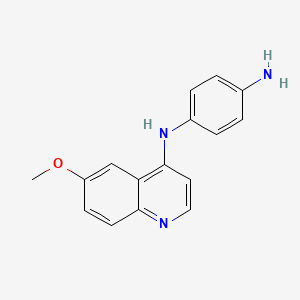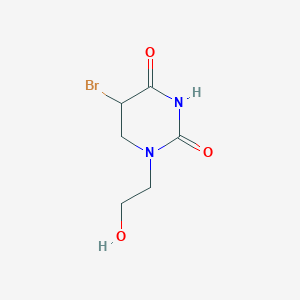![molecular formula C6H11NO2S3 B12112431 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione is a compound that belongs to the class of thiolane derivatives. Thiolane derivatives are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out at elevated temperatures to facilitate the formation of the thiolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Raney nickel can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. This modulation can affect various cellular pathways, including those involved in oxidative stress response and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-Methoxyphenyl)amino]-1λ6-thiolane-1,1-dione: This compound shares the thiolane ring structure but has different substituents, leading to distinct chemical behavior and applications.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C6H11NO2S3 |
|---|---|
Peso molecular |
225.4 g/mol |
Nombre IUPAC |
methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C6H11NO2S3/c1-11-6(10)7-5-2-3-12(8,9)4-5/h5H,2-4H2,1H3,(H,7,10) |
Clave InChI |
FJKMFNQRSXJZBP-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)NC1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)

![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)
![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)
![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)

![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)



